molecular formula C17H21NO2 B11648059 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione

Cat. No.: B11648059
M. Wt: 271.35 g/mol
InChI Key: SOLCOTTVCGROPN-UHFFFAOYSA-N
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Description

2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is a complex organic compound with a unique spiro structure. This compound is characterized by its cyclohexyl group and a spiro linkage between a cyclopropane and an isoindole moiety. The compound’s intricate structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindole Moiety: This can be achieved through a cyclization reaction involving an appropriate diene and a nitrile compound under acidic conditions.

    Spiro Linkage Formation: The spiro linkage is introduced by reacting the isoindole intermediate with a cyclopropane derivative under basic conditions.

    Cyclohexyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cyclization reactions and continuous flow systems for spiro linkage formation. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the cyclohexyl or isoindole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced spiro compounds.

    Substitution: Alkylated derivatives.

Scientific Research Applications

2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene: Similar spiro structure but lacks the cyclohexyl group.

    4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: Contains a similar indene moiety but with different substituents.

Uniqueness

2-cyclohexyl-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropane]-1,3(2H)-dione is unique due to its specific combination of a cyclohexyl group and a spiro linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

4-cyclohexylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C17H21NO2/c19-15-13-11-6-7-12(17(11)8-9-17)14(13)16(20)18(15)10-4-2-1-3-5-10/h6-7,10-14H,1-5,8-9H2

InChI Key

SOLCOTTVCGROPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5

Origin of Product

United States

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